Prostaglandin F2α diethyl amide
Descripción
Classification within the Prostanoid and Prostamide Lipid Families
Prostanoids are a subclass of eicosanoids characterized by a specific chemical structure known as prostanoic acid. gerli.com They are synthesized via the cyclooxygenase (COX) pathway and include prostaglandins (B1171923), prostacyclins, and thromboxanes. gerli.com A key feature of classical prostaglandins like PGF2α is a carboxylic acid group at the C-1 position.
The prostamides are a distinct, yet related, family of lipid amides. nih.gov These compounds are also products of the COX-2 pathway, but they are derived from the endocannabinoid anandamide (B1667382), resulting in an ethanolamide group at the C-1 position instead of a carboxylic acid. nih.govnih.gov Prostaglandin (B15479496) F2α diethyl amide (PGF2α-NEt2) is classified as a synthetic analog of PGF2α. caymanchem.com Structurally, it is created by replacing the C-1 carboxyl group of PGF2α with an N,N-diethyl amide group. caymanchem.com This modification makes it an amide, similar to the prostamides, but with a diethyl substitution instead of the ethanolamide found in natural prostamides like prostaglandin F2α ethanolamide. caymanchem.comnih.gov
Historical Context of Prostaglandin F2α Diethyl Amide Analog Discovery
The field of prostaglandin research expanded significantly following the first total synthesis of PGF2α by E.J. Corey in 1969. synarchive.com This achievement paved the way for the creation of numerous synthetic analogs designed to have more selective or potent biological activities. nih.gov A major driver for this research was the discovery of the ocular hypotensive effects of prostaglandins, leading to their development as treatments for glaucoma. nih.gov
In this context, researchers began modifying the PGF2α structure to create prodrugs—inactive or less active compounds that are converted into the active parent drug in the body. Prostaglandin esters and N-ethyl amides were developed as potential prodrugs that could be hydrolyzed by corneal tissue enzymes into the active free acid. caymanchem.com However, studies revealed that dialkyl amides, such as this compound, are resistant to this enzymatic conversion (amidase activity) in the cornea. caymanchem.com This discovery was crucial, as it provided a stable compound that would not transform into PGF2α, allowing for a clear investigation of the amide's own biological effects. caymanchem.com This contrasted with other amides like bimatoprost (B1667075), an ethanolamide analog of PGF2α, whose pharmacology was found to be nearly identical to that of prostamide F2α. nih.gov
Contemporary Significance in Biochemical and Pharmacological Investigations
The primary significance of this compound in current research lies in its utility as a stable pharmacological tool. caymanchem.com The discovery that prostamides like prostamide F2α have their own unique receptors and biological effects, distinct from the classical prostanoid FP receptor activated by PGF2α, created a challenge for scientists. nih.govnih.gov It was necessary to determine whether the effects of prostaglandin amides were due to their own intrinsic activity or their conversion to the corresponding prostaglandin free acid. caymanchem.com
Because this compound is inert to corneal amidase activity and is not converted to PGF2α, it serves as an ideal control compound. caymanchem.com Its use helps researchers elucidate the claim that prostaglandin amides possess their own intrinsic activity, separate from the FP receptor. caymanchem.com The development of selective antagonists for prostamide receptors has further supported the existence of these discrete receptors. nih.gov Therefore, this compound remains a key compound in experiments aimed at differentiating between the signaling pathways of prostanoids and prostamides, contributing to a deeper understanding of the complex roles these lipid mediators play in health and disease. caymanchem.comnih.gov
Propiedades
Fórmula molecular |
C24H43NO4 |
|---|---|
Peso molecular |
409.6 |
InChI |
InChI=1S/C24H43NO4/c1-4-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25(5-2)6-3/h8,11,16-17,19-23,26-28H,4-7,9-10,12-15,18H2,1-3H3/b11-8-,17-16+/t19-,20+,21+,22-,23+/m0/s1 |
Clave InChI |
YWBNJEOWDZQOCB-GAKHGXDESA-N |
SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=CCCCC(N(CC)CC)=O |
Sinónimos |
Dinoprost diethyl amide; PGF2α diethyl amide; PGF2α-NEt2 |
Origen del producto |
United States |
Biosynthesis and Metabolic Pathways of Prostaglandin F2α Diethyl Amide
While Prostaglandin (B15479496) F2α diethyl amide is a synthetically created molecule, its structural foundation is rooted in the biosynthetic pathways of naturally occurring prostanoids and prostamides. Understanding these endogenous routes is crucial to appreciating the rationale behind the design of such synthetic analogs.
Cyclooxygenase-Dependent Pathways and Related Synthases
The biosynthesis of the parent molecule, Prostaglandin F2α, begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, to form the unstable intermediate Prostaglandin H2 (PGH2) wikipedia.org. This intermediate serves as a common precursor for various prostaglandins (B1171923). The conversion of PGH2 to PGF2α is catalyzed by PGF synthase, which reduces the 9,11-endoperoxide group of PGH2 wikipedia.orgnih.gov. This enzymatic step is a critical determinant in the production of PGF2α.
Anandamide-Derived Prostamide F2α Pathways
A distinct but related pathway involves the endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide). Anandamide can also serve as a substrate for COX-2, leading to the formation of a class of compounds known as prostamides, or prostaglandin-ethanolamides nih.govnih.gove-igr.com. In this pathway, COX-2 oxidizes anandamide to produce prostamide H2, an intermediate analogous to PGH2 researchgate.net. Subsequently, prostamide H2 is converted to prostamide F2α by the action of prostaglandin F synthase researchgate.netacs.org. Prostaglandin F2α diethyl amide is considered a prostamide analog due to the amide linkage at the C-1 position, mimicking the structure of naturally occurring prostamides like prostamide F2α.
Distinct Metabolic Fates of this compound Analogs
The structural modification of the carboxyl group into a diethyl amide has profound implications for the metabolic stability of the molecule. This section delves into the enzymatic interactions and biotransformation resistance of this compound and related compounds.
Amidase Activity and Biotransformation Resistance
A key aspect of the metabolism of prostaglandin amides is their susceptibility to hydrolysis by amidases, enzymes that cleave amide bonds wikipedia.org. Research has shown a significant difference in the rate of hydrolysis between different types of prostaglandin amides. For instance, N-ethyl amides of various prostaglandins are converted to their corresponding free acids by corneal amidase activity caymanchem.com. This enzymatic conversion is a critical step in the bioactivation of some prostamide prodrugs.
In stark contrast, dialkyl amides, such as this compound, have been found to be resistant to this amidase activity caymanchem.com. Studies have demonstrated that these compounds are not converted to their corresponding free acids in any detectable amount by corneal amidases caymanchem.com. This resistance to hydrolysis by amidases suggests that this compound has a longer biological half-life and may exert its effects without being metabolized to the free acid.
The following table summarizes the differential susceptibility of prostaglandin amides to amidase activity:
| Prostaglandin Amide Type | Susceptibility to Amidase Hydrolysis | Metabolic Outcome |
| N-ethyl amides | Susceptible | Conversion to the corresponding free acid |
| N,N-diethyl amides | Resistant | Remains as the intact amide |
Influence of Structural Modifications on Metabolic Stability
The structural features of the amide group play a critical role in determining the metabolic stability of prostaglandin analogs. The substitution pattern on the nitrogen atom of the amide is a key determinant of its susceptibility to enzymatic hydrolysis.
The increased metabolic stability of N,N-disubstituted amides like this compound can be attributed to steric hindrance. The two ethyl groups on the nitrogen atom likely obstruct the approach of the amidase enzyme to the carbonyl carbon of the amide bond, thereby preventing catalytic cleavage. This principle of using steric shields to protect susceptible functional groups is a known strategy in medicinal chemistry to enhance metabolic stability uzh.ch.
In contrast, primary amides (-CONH2) and N-monosubstituted amides are generally more prone to enzymatic hydrolysis nih.gov. The lack of significant steric bulk around the amide bond in these compounds allows for easier access by hydrolytic enzymes. Therefore, the modification of the C-1 carboxyl group to a diethyl amide in this compound is a deliberate structural change that confers enhanced resistance to biotransformation, a desirable property for a research compound designed to have a stable and predictable biological activity.
Molecular Pharmacology and Receptor Interactions of Prostaglandin F2α Diethyl Amide
Prostanoid Receptor Binding Affinity and Selectivity Profiling
The interaction of Prostaglandin (B15479496) F2α diethyl amide with prostanoid receptors, particularly the Prostaglandin F (FP) receptor, is markedly different from that of its parent compound, PGF2α. This divergence in receptor interaction is the foundation of its unique pharmacological identity as a prostamide.
Interaction with Prostaglandin F (FP) Receptors
While PGF2α is the natural, high-affinity agonist for the FP receptor, its amide derivatives, including the diethyl amide, exhibit significantly altered binding and activity. nih.gov The modification of the terminal carboxyl group, which is a critical feature for high-affinity binding and activation of the canonical FP receptor, results in a substantial reduction in interaction with this receptor. Studies on closely related prostamides, such as bimatoprost (B1667075) (a PGF2α ethyl amide analog), have shown that the amide form has a much lower affinity for the FP receptor compared to its corresponding free acid. researchgate.net For instance, bimatoprost displaced [3H]PGF2α from FP receptors with a Ki of 6310 +/- 1650 nM and induced calcium mobilization in cells expressing cloned human FP receptors with an EC50 of 2940 +/- 1663 nM, indicating weak interaction. researchgate.net This suggests that Prostaglandin F2α diethyl amide likely has a similarly low binding affinity for the canonical FP receptor.
Signaling Transduction Pathways Activated by this compound
The signaling pathways initiated by this compound diverge from the well-characterized cascade of the canonical PGF2α-FP receptor axis, reflecting the differences in receptor interaction.
G Protein-Coupled Receptor Mediated Signaling Cascades
The canonical FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq proteins. nih.govnih.gov Activation by PGF2α leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC). nih.govnih.gov
In contrast, the signaling initiated by prostamides like this compound, while still GPCR-mediated, appears to follow a different pattern. Studies with bimatoprost have shown a distinct kinetic profile for Ca2+ mobilization, featuring an initial immediate increase followed by a second phase. nih.govresearchgate.net This second phase is selectively inhibited by prostamide antagonists, unlike the calcium signal from PGF2α, suggesting the involvement of a different receptor complex and signaling mechanism. nih.govresearchgate.net
Downstream Intracellular Effectors (e.g., ERK1/2 Phosphorylation)
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors in many GPCR signaling pathways, regulating processes like gene expression and cell proliferation. nih.govfrontiersin.org Activation of the canonical FP receptor by PGF2α is known to induce the phosphorylation and activation of ERK1/2, a process mediated by the Gαq-PLC-PKC pathway. nih.gov
Interestingly, prostamides also appear to converge on this downstream pathway, but likely through a different upstream mechanism. Research on FP receptor ligands has revealed the potential for biased agonism, where a ligand can selectively activate one signaling pathway over another. For example, the FP receptor ligand AL-8810, while antagonizing the Gαq-mediated pathway, can potently activate ERK1/2 through a PKC-independent mechanism involving epidermal growth factor receptor (EGFR) transactivation. nih.gov Although not directly demonstrated for PGF2α diethyl amide, the distinct signaling of related prostamides suggests they may also activate ERK1/2 through a non-canonical pathway, bypassing the traditional Gαq-PLC-PKC axis used by PGF2α. nih.govnih.gov
| Feature | Prostaglandin F2α (via FP Receptor) | This compound (Presumed Pathway) |
|---|---|---|
| G Protein Coupling | Primarily Gαq | Likely involves a different G protein or receptor complex |
| Primary Second Messenger | IP3 and DAG, leading to [Ca2+]i mobilization | Biphasic [Ca2+]i mobilization with a unique kinetic profile |
| Upstream of ERK1/2 | Phospholipase C (PLC) and Protein Kinase C (PKC) | Potentially PKC-independent (e.g., EGFR transactivation) |
| Downstream Effector | ERK1/2 Phosphorylation | ERK1/2 Phosphorylation |
Characterization of Putative Prostamide Receptors Responsive to this compound
The unique pharmacological profile of prostamides, including this compound, has led to the hypothesis that they act on a distinct "prostamide receptor." nih.gov While a unique gene for such a receptor has not been identified, compelling evidence points toward a novel receptor complex formed by the canonical FP receptor and its splice variants. nih.gov
Six splicing variants of the FP receptor mRNA have been identified in human ocular tissues. nih.gov Research suggests that heterodimerization of the wild-type FP receptor with one of these variants, specifically altFP4, may form the functional prostamide receptor. nih.govresearchgate.net Immunoprecipitation experiments have confirmed that the FP receptor can dimerize with the altFP4 receptor variant in co-expressing cells. nih.gov
This FP-altFP heterodimer model helps to explain the observed pharmacology of prostamides. It is proposed that compounds like bimatoprost and, by extension, this compound, lack significant activity on the FP receptor homodimer but can interact with the FP-altFP receptor heterodimer to induce their characteristic alterations in second messenger signaling. nih.govresearchgate.net This model provides a molecular basis for how prostamides can elicit biological effects that are clearly distinguishable from those of canonical FP receptor agonists.
Evidence for Distinct Receptor Entities or Receptor Heterodimerization
The molecular pharmacology of Prostaglandin F2α (PGF2α) diethyl amide suggests a complex interaction with the prostanoid receptor system that may extend beyond simple agonism at the classical PGF2α receptor (FP receptor). While direct, comprehensive studies focusing solely on the diethyl amide derivative are limited in publicly accessible literature, inferences can be drawn from the broader understanding of prostamides—a class of compounds to which PGF2α diethyl amide is structurally related as a synthetic amide derivative.
Prostamides, such as the naturally occurring PGF2α ethanolamide and the synthetic antiglaucoma drug bimatoprost (a PGF2α ethyl amide), exhibit a pharmacological profile distinct from their corresponding free acid prostaglandins (B1171923). guidetopharmacology.orgnih.gov This has led to the hypothesis of specific "prostamide receptors" or alternative receptor complexes that mediate their unique effects. guidetopharmacology.orgnih.gov
Evidence points towards the formation of heterodimers between the wild-type FP receptor and its splice variants. guidetopharmacology.orgcapes.gov.brresearchgate.net Six splicing variants of the FP receptor mRNA have been identified in human ocular tissues. scienceopen.com Co-expression of the wild-type FP receptor with one such variant, altFP4, in cell lines resulted in the formation of a heterodimeric complex. capes.gov.brresearchgate.net This FP-altFP complex was shown to respond differently to prostamides compared to PGF2α. For instance, the prostamide bimatoprost induced a distinct two-phase intracellular calcium mobilization signal in cells expressing the heterodimer, a pattern not seen with PGF2α. capes.gov.brresearchgate.netscienceopen.com This suggests that the heterodimerized receptor entity possesses unique signaling properties upon activation by amide-class ligands.
The concept of prostanoid receptor heterodimerization is a growing area of study. guidetopharmacology.org For example, a heterodimer between the prostaglandin E2 receptor (EP2) and the calcitonin receptor has been identified, which alters the signaling output of the calcitonin receptor. nih.govplos.org This precedent supports the plausibility of FP receptor heterodimerization as a mechanism for generating pharmacological diversity. Given that PGF2α diethyl amide is a synthetic amide derivative, it is plausible that its pharmacology is also influenced by these distinct receptor entities or heterodimers, leading to a signaling and activity profile that is not identical to that of the endogenous ligand, PGF2α.
Development and Application of Selective Antagonists for Receptor Deconvolution
The elucidation of the precise receptor mechanisms for compounds like PGF2α diethyl amide relies heavily on the use of selective antagonists to deconvolve, or separate, the contributions of different receptor targets. While antagonists developed specifically to target PGF2α diethyl amide are not documented, several antagonists for the FP receptor and the putative prostamide receptor have been instrumental in this field. nih.govbohrium.com
The discovery of selective antagonists was critical for distinguishing between FP receptor-mediated effects and those mediated by other potential targets, such as the FP-altFP heterodimer complex. nih.gov Early derivatives of PGF2α, including dimethyl amide and dimethyl amine variants, were among the first compounds identified as having FP antagonist properties, though they have not gained widespread use. nih.govbohrium.comnih.gov
A key tool in this area is AL-8810 , a fluorinated PGF2α analog. nih.govnih.gov It acts as a potent, selective, and competitive antagonist at the FP receptor. nih.govmedchemexpress.commedchemexpress.com AL-8810 has been shown to effectively block the actions of FP receptor agonists like fluprostenol (B1673476) in various cell-based assays. nih.govnih.gov Its selectivity is high, as it does not significantly inhibit other prostanoid receptors (TP, DP, EP2, EP4) at concentrations where it effectively blocks the FP receptor. nih.govmedchemexpress.com The availability of AL-8810 has enabled researchers to confirm FP receptor involvement in numerous physiological processes and to investigate the actions of compounds that may have multiple targets. nih.govnih.gov For example, AL-8810 has been used to demonstrate that the upregulation of certain genes by PGF2α is indeed mediated by the FP receptor. nih.gov
Another important antagonist is AS-604872 , a non-prostanoid, orally active, and selective FP receptor antagonist. medchemexpress.cominvivochem.commedkoo.com This small molecule has been used to probe the role of FP receptor activation in various physiological models, such as uterine contractions. medchemexpress.cominvivochem.comresearchgate.net
For deconvolution of prostamide pharmacology, specific antagonists like AGN 211335 have been developed. This antagonist was shown to selectively inhibit the unique second phase of calcium mobilization and downstream gene upregulation induced by the prostamide bimatoprost in cells expressing FP-altFP4 heterodimers, without affecting the signals produced by PGF2α. capes.gov.brresearchgate.netscienceopen.com This selective antagonism is crucial evidence that the effects of prostamides are mediated, at least in part, by a receptor entity distinct from the classical FP receptor homodimer.
The application of such selective antagonists allows for the pharmacological dissection of a compound's activity. By comparing the ability of antagonists like AL-8810 (targeting the FP receptor) and prostamide-selective antagonists to block the effects of PGF2α diethyl amide, researchers could determine whether its actions are mediated solely through the classical FP receptor, through a distinct prostamide-preferring receptor entity, or a combination of both.
Table 1: Properties of Selected FP Receptor Antagonists
| Antagonist | Chemical Class | Mechanism | Selectivity | Reference Ki Value |
|---|---|---|---|---|
| AL-8810 | Prostanoid (PGF2α Analog) | Competitive Antagonist | Selective for FP receptor over TP, DP, EP2, EP4 | 426 nM (rat A7r5 cells) nih.gov |
| AS-604872 | Non-prostanoid (Thiazolidinone) | Selective Antagonist | Selective for FP receptor | 35 nM (human) medchemexpress.com |
| AGN 211335 | Not Specified | Selective Prostamide Antagonist | Selective for prostamide-induced effects | Not Reported |
Advanced Synthetic Methodologies for Prostaglandin F2α Diethyl Amide and Analogs
Catalytic Asymmetric Synthesis Approaches for Prostaglandin (B15479496) F2α Diethyl Amide Precursors
The core structure of PGF2α features a cyclopentane (B165970) ring with four contiguous stereocenters and two aliphatic side chains, one of which contains an additional stereogenic center. acs.orgnih.gov The precise control of the stereochemistry at these centers is the paramount challenge in its synthesis. Early and modern synthetic routes have focused on establishing these chiral centers with high fidelity.
The landmark total synthesis of PGF2α by E.J. Corey established a foundational convergent approach that has influenced prostaglandin synthesis for decades. acs.orgnih.gov A key feature of the Corey synthesis is the use of an iodolactonization step to control the stereochemistry of the cyclopentane core, which is derived from a cyclopentadiene (B3395910) precursor. youtube.comsynarchive.com
More recent advancements have introduced powerful catalytic asymmetric reactions to achieve even greater efficiency and stereocontrol. A notable modern strategy employs a Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction. nih.gov This method masterfully joins a racemic bicyclic allyl chloride with an alkenyl boronic ester to construct the cyclopentyl core, setting three contiguous stereocenters in a single step with exceptional control (99% enantiomeric excess). nih.govnih.gov The absolute stereochemistry is dictated by the choice of the chiral ligand on the rhodium catalyst. nih.gov
Other key enantioselective strategies used in the synthesis of PGF2α precursors include:
Asymmetric Reductions: The reduction of a ketone to a secondary alcohol is a critical step for establishing the stereochemistry of the hydroxyl groups on the cyclopentane ring and the C-15 hydroxyl group on the α-chain. The Noyori asymmetric hydrogenation, using a ruthenium catalyst with a chiral BINAP ligand, is a prominent example used to produce the desired enantiomer of key alcohol intermediates. acs.org
Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective method for producing chiral building blocks. Enzymes can be used for stereoselective reductions or for the resolution of racemic mixtures.
| Strategy | Key Reaction | Catalyst/Reagent Example | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Corey Synthesis | Iodolactonization | Potassium triiodide (KI3) | Controls relative stereochemistry of the cyclopentane core | synarchive.com |
| Asymmetric Reduction | Hydrogenation of a ketone | Noyori's catalyst (Ru-BINAP) | Creates a specific alcohol enantiomer (>99% ee) | acs.org |
| Asymmetric Suzuki-Miyaura Coupling | Dynamic kinetic cross-coupling | Rhodium complex with a chiral ligand | Sets three contiguous stereocenters simultaneously | nih.gov |
Divergent Synthesis: A divergent strategy begins with a common intermediate that can be elaborated into a variety of different target molecules. This is particularly valuable for producing a library of analogs for structure-activity relationship (SAR) studies. The "Corey lactone" is a versatile common precursor from which not only PGF2α but also Prostaglandin E2 (PGE2) can be synthesized. youtube.com Similarly, the intermediates generated in the modern Rh-catalyzed route can be used to produce a range of medically important PGF2α analogues, such as latanoprost, travoprost, and bimatoprost (B1667075), demonstrating a divergent utility. acs.orgnih.gov
Chemical Modification Strategies at the Carboxyl Terminus of Prostaglandin F2α
The carboxylic acid at the C-1 position is a primary site for chemical modification to alter the pharmacokinetic and pharmacodynamic properties of the prostaglandin. Converting this acid to an amide is a key strategy for creating derivatives like Prostaglandin F2α diethyl amide.
The synthesis of PGF2α amides is typically achieved by modifying the completed prostaglandin skeleton. The carboxylic acid of PGF2α is activated and then reacted with the desired amine. Standard peptide coupling methods are effective for this transformation. This involves treating PGF2α with a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt) in the presence of diethylamine (B46881) to form the target this compound.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, followed by the addition of the amine. A series of PGF2α analogues with modifications at the carboxyl terminus, including various amides, have been prepared by adapting the Corey synthesis, which involves condensing hemiacetal intermediates with ylides derived from specifically substituted phosphonium (B103445) salts. nih.gov This allows for the incorporation of diverse functionalities at the C-1 position.
| Compound Name | Amide Group | Molecular Formula | Reference |
|---|---|---|---|
| This compound | -CON(CH2CH3)2 | C24H43NO4 | caymanchem.com |
| Prostaglandin F2α ethyl amide | -CONHCH2CH3 | C22H39NO4 | bioscience.co.uk |
| 15(S)-15-methyl Prostaglandin F2α ethyl amide | -CONHCH2CH3 | C23H41NO4 | caymanchem.com |
| Bimatoprost (Prostaglandin F2α ethanolamide) | -CONHCH2CH2OH | C25H37NO4 | nih.govnih.gov |
Modifying the C-1 carboxyl group to an amide profoundly affects the compound's physicochemical properties, which in turn influences its biological activity and metabolic stability.
Stability: The stability of the amide bond to hydrolysis is a critical factor. Prostaglandin esters are often developed as prodrugs that are hydrolyzed in vivo to the active free acid. caymanchem.com Similarly, N-ethyl amides of prostaglandins (B1171923) can be converted to the corresponding free acids by corneal tissue amidases, albeit at a slow rate. bioscience.co.uk In stark contrast, dialkyl amides such as this compound are inert to this enzymatic hydrolysis. caymanchem.com This resistance to conversion means that the diethyl amide derivative is not a simple prodrug of PGF2α; instead, any biological activity it possesses is intrinsic to the amide molecule itself. caymanchem.com PGF2α diethyl amide is reported to have a stability of at least two years in appropriate storage conditions. caymanchem.com
Biological Activity: The change from a carboxylic acid to a non-hydrolyzable amide alters the molecule's interaction with prostaglandin receptors. Structure-activity relationship studies suggest that the acidic proton at the C-1 position is important for agonist activity at classical prostaglandin receptors. nih.gov Replacing this acidic group with a stable amide can lead to a different pharmacological profile.
The case of bimatoprost, a PGF2α ethanolamide, is illustrative. Its pharmacology is considered distinct from that of PGF2α, and it is believed to act on a separate class of "prostamide receptors." nih.gov This suggests that PGF2α amides may function as a unique class of compounds rather than simply mimicking the parent acid. The resistance of PGF2α diethyl amide to hydrolysis makes it a valuable research tool for investigating whether prostaglandin amides have their own intrinsic biological activities, separate from their potential conversion to the free acid. caymanchem.com
| Compound | C-1 Group | Metabolic Stability (Corneal Hydrolysis) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Prostaglandin F2α (Dinoprost) | Carboxylic Acid (-COOH) | N/A (Active form) | Acts on FP receptors | nih.gov |
| Prostaglandin F2α ethyl amide | N-ethyl amide (-CONHEt) | Slowly hydrolyzed to free acid | Acts as a slow-release prodrug of PGF2α | bioscience.co.uk |
| This compound | N,N-diethyl amide (-CONEt2) | Inert to hydrolysis | Possesses intrinsic activity, not a prodrug | caymanchem.com |
| Bimatoprost | N-ethyl amide (-CONHEt) | Minimal hydrolysis | Acts on distinct prostamide receptors | nih.gov |
Mechanistic Investigations in in Vitro and in Vivo Research Models
Cellular Models for Investigating Prostaglandin (B15479496) F2α Diethyl Amide Actions
The functional activities of Prostaglandin F2α diethyl amide and its analogs are often first elucidated using specialized cell culture systems. These in vitro models allow for controlled investigation into the molecular pathways affected by the compound.
Research using preadipocyte cell lines, such as mouse 3T3-L1 and human multipotent adipose-derived stem (hMADS) cells, has been instrumental in understanding the role of PGF2α and its amides in fat cell development (adipogenesis). Studies on PGF2α and its ethanolamide analog, Prostamide F2α, consistently demonstrate an inhibitory effect on the early stages of adipocyte differentiation. jst.go.jpnih.gov
When preadipocytes are exposed to differentiation-inducing agents, the addition of PGF2α or Prostamide F2α suppresses this process. jst.go.jpnih.gov This anti-adipogenic effect is mediated through the F-prostanoid (FP) receptor. nih.gov Activation of the FP receptor by these compounds triggers a downstream signaling cascade involving the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway. jst.go.jp The subsequent hyperactivation of ERK signaling leads to the inhibition of key adipogenic transcription factors, notably Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Fatty-Acid-Binding Protein 4 (FABP4). nih.govnih.gov By downregulating these critical regulators, the entire program of adipocyte formation is attenuated. nih.gov
Interactive Table: Effect of PGF2α Analogs on Adipogenesis Markers in Cellular Models
| Cell Model | Compound Tested | Key Target | Signaling Pathway | Observed Effect | Reference |
|---|---|---|---|---|---|
| Mouse 3T3-L1 Preadipocytes | PGF2α Ethanolamide | PPARγ | MEK/ERK | Inhibition of adipogenesis | jst.go.jpnih.gov |
| Human Preadipocytes | PGF2α Ethanolamide (Bimatoprost) | PPARG, FABP4, ADIPOQ | Not specified | Dose-dependent inhibition of adipogenic gene expression | nih.gov |
| Human Orbital Fibroblasts (GO) | PGF2α | PPARγ, FABP4 | FPR/ERK Hyperactivation | Decreased number and size of lipid droplets | nih.gov |
The central nervous system (CNS) is a key site of prostaglandin activity. Glial cells (astrocytes and microglia) and neurons are primary cellular models for studying neuroinflammatory processes. Prostaglandins (B1171923), including PGF2α, are produced by these cells and can modulate inflammatory responses in a complex, context-dependent manner. nih.gov
In primary spinal cord cultures stimulated with lipopolysaccharide (LPS), a model for inflammation, PGF2α has been shown to reduce the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, in rat primary neuronal cultures subjected to hypoxia, an increase in PGF2α content was observed, and the addition of exogenous PGF2α exacerbated the hypoxic injury. nih.gov This suggests a dual role for PGF2α signaling in the CNS.
Recent studies have highlighted the intricate relationship between endocannabinoids and prostaglandins in the spinal cord. In co-cultures of spinal astrocytes and microglia, neuroinflammatory conditions lead to an overexpression of cyclooxygenase-2 (COX-2). frontiersin.org This enzyme can convert the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into prostaglandins like PGE2, which in turn drives aberrant calcium signaling in astrocytes, a hallmark of reactive gliosis. frontiersin.org Given that Prostamide F2α is also a product of COX-2 metabolism of an endocannabinoid (anandamide), these glial cell models are critical for understanding its role in neuroinflammatory signaling cascades. nih.govnih.gov
Pre-clinical In Vivo Animal Models for Functional Characterization
Animal models are essential for understanding the integrated physiological effects of compounds like this compound in a whole-organism context.
Further evidence comes from a developmental model of adipogenesis in juvenile zebrafish (Danio rerio). nih.gov This model is relevant as zebrafish possess the necessary enzymes and receptors for prostamide signaling. nih.gov Treatment of zebrafish larvae with prostamides resulted in the inhibition of adipogenesis, confirming the anti-adipogenic role of this compound class in a living organism. nih.gov
The involvement of PGF2α amides in CNS processes has been clearly demonstrated in rodent models of inflammatory pain. In a mouse model where knee inflammation was induced with kaolin/λ-carrageenan, levels of Prostamide F2α were found to be strongly elevated in the spinal cord. nih.govnih.gov This increase was shown to be dependent on the activity of both COX-1 and COX-2 enzymes. nih.gov
Functionally, the spinal application of Prostamide F2α in healthy mice increased the firing rate of nociceptive (pain-sensing) neurons and correspondingly reduced the pain threshold, as measured by paw withdrawal latency. nih.govnih.gov In the inflammation model, a specific antagonist for the prostamide receptor (AGN211336) was able to reduce the inflammation-induced neuronal firing and hypersensitivity. nih.govnih.gov This indicates that during inflammation, the elevated production of Prostamide F2α in the spinal cord contributes directly to pain signaling. nih.gov
Interactive Table: Effects of Prostamide F2α in an In Vivo Model of Inflammatory Pain
| Animal Model | Compound | Measurement | Result | Antagonist Effect (AGN211336) | Reference |
|---|---|---|---|---|---|
| Mouse (Kaolin/λ-carrageenan knee inflammation) | Endogenous Prostamide F2α | Spinal Cord Levels | Significantly increased | N/A | nih.govnih.gov |
| Healthy Mouse | Exogenous Prostamide F2α | Nociceptive Neuron Firing | Increased | Attenuated the effect | nih.gov |
| Healthy Mouse | Exogenous Prostamide F2α | Paw Withdrawal Latency (Pain Threshold) | Reduced | Attenuated the effect | nih.gov |
| Mouse (Knee inflammation) | Endogenous Prostamide F2α | Inflammation-induced Neuron Firing | Contributes to firing | Reduced firing | nih.govnih.gov |
While direct data on PGF2α diethyl amide is lacking, studies using the parent compound, PGF2α, in rodent models provide significant insight into its cardiovascular effects. PGF2α has been shown to be a potent modulator of cardiac and vascular function.
In rats, chronic administration of a PGF2α analog, fluprostenol (B1673476), led to a dose-dependent increase in heart weight, indicating cardiac hypertrophy. physiology.org This hypertrophic effect is supported by in vitro studies showing that PGF2α directly stimulates the growth of neonatal rat cardiac myocytes. physiology.orgnih.gov
Functionally, PGF2α exerts a positive inotropic effect, meaning it increases the force of muscular contraction. In isolated, Langendorff-perfused rat hearts, PGF2α increased left ventricular developed pressure without affecting the heart rate. nih.gov This suggests it enhances contractility through a mechanism distinct from catecholaminergic stimulation. nih.gov However, in hearts that were already hypertrophic (from a monocrotaline-induced pulmonary hypertension model), PGF2α triggered arrhythmias in a significant portion of the animals, highlighting a potential pro-arrhythmic risk in a diseased state. nih.gov In the vasculature, the PGF2α-FP receptor system is involved in vascular remodeling, a process implicated in hypertension and atherosclerosis. researchgate.netnih.govnih.gov
Mechanistic Investigations of this compound: Gene Expression and Receptor Regulation Studies in Experimental Systems Remain Largely Uncharted
Despite its structural similarity to the well-studied Prostaglandin F2α (PGF2α), the synthetic analog this compound currently lacks a body of published research detailing its specific effects on gene expression and receptor regulation in in vitro and in vivo models. Extensive searches of scientific literature and databases have not yielded specific studies that would allow for a thorough analysis of its mechanistic actions at the genetic and receptor levels.
This compound is a derivative of PGF2α, characterized by the modification of the C-1 carboxyl group into an N-diethyl amide. This structural alteration is significant, as it renders the compound resistant to hydrolysis by corneal amidase, an enzyme that would typically convert prostaglandin amides to their corresponding free acids. This suggests that this compound may exert its own intrinsic biological activities, rather than serving as a prodrug for PGF2α.
However, the nature and extent of these intrinsic activities, particularly concerning the regulation of gene expression and interaction with specific cellular receptors, have not been elucidated in dedicated research studies. While the parent compound, PGF2α, is known to influence a wide array of genes and signal through the prostaglandin F receptor (FP receptor), it cannot be assumed that the diethyl amide analog shares an identical mechanistic profile.
In one study focused on identifying activators of the MRGPRX4 receptor, a peak in mass spectrometry was ambiguously annotated as potentially being "this compound and/or dihydroxy bile acids." However, the research subsequently confirmed dihydroxy bile acids as the definitive activating ligands, with no further investigation into the role of this compound. This tangential mention does not provide conclusive evidence of a direct interaction or regulatory function.
Due to the absence of specific research data on this compound's impact on gene and receptor regulation, no detailed findings or data tables can be presented at this time. The scientific community awaits future investigations to uncover the precise molecular mechanisms of this particular prostaglandin analog.
Analytical and Bioanalytical Methodologies for Prostaglandin F2α Diethyl Amide Quantification and Characterization
Advanced Chromatographic and Mass Spectrometric Techniques
The combination of liquid chromatography with mass spectrometry stands as a cornerstone for the analysis of prostaglandins (B1171923) and their analogs, offering high selectivity and sensitivity.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for the quantification of Prostaglandin (B15479496) F2α diethyl amide in various biological samples. This method leverages the high separation efficiency of UHPLC, which utilizes columns with sub-2 µm particles to achieve rapid and high-resolution separations, with the exceptional sensitivity and specificity of tandem mass spectrometry.
The analysis of Prostaglandin F2α diethyl amide by UHPLC-MS/MS would typically involve the following steps:
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenates) is a critical first step. Solid-phase extraction (SPE) is commonly employed for prostaglandins, effectively removing interfering substances and concentrating the analyte.
Chromatographic Separation: A reversed-phase UHPLC column (e.g., C18) is typically used to separate this compound from other endogenous compounds. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve a sharp peak shape and good resolution.
Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode, due to the presence of the amide group which can be readily protonated. The protonated molecule [M+H]⁺ of this compound (C₂₄H₄₃NO₄, molecular weight 409.6 g/mol ) would have a mass-to-charge ratio (m/z) of 410.3. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and allows for accurate quantification, even at very low concentrations.
| Parameter | Typical Condition |
| Chromatography | |
| Column | UHPLC C18 (e.g., 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 410.3 |
| Product Ions | To be determined experimentally |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Illustrative UHPLC-MS/MS Parameters for this compound Analysis. The specific product ions would need to be determined through infusion experiments with a standard of the compound.
Liquid Chromatography-Ion Trap-Time of Flight Mass Spectrometry (LC-IT-ToF MS-MS)
Liquid Chromatography-Ion Trap-Time of Flight Mass Spectrometry (LC-IT-ToF MS) is another advanced technique that can be utilized for the characterization and quantification of this compound. This hybrid mass spectrometer combines the features of an ion trap for MSⁿ fragmentation and a time-of-flight analyzer for high-resolution accurate mass measurements.
The key advantages of LC-IT-ToF MS in the analysis of this compound include:
Accurate Mass Measurement: The ToF analyzer provides high mass accuracy, typically within 5 ppm, which allows for the confident determination of the elemental composition of the parent ion and its fragments. This is invaluable for structural elucidation and for differentiating between isobaric interferences.
MSⁿ Fragmentation: The ion trap allows for multiple stages of fragmentation (MSⁿ), providing detailed structural information. For this compound, MS/MS and MS³ experiments can help to elucidate the fragmentation pathways and confirm the structure of the molecule.
Sensitivity and Dynamic Range: Modern LC-IT-ToF instruments offer excellent sensitivity and a wide dynamic range, enabling the detection and quantification of low-abundance analytes in complex mixtures.
The workflow for LC-IT-ToF MS analysis is similar to that of UHPLC-MS/MS, involving sample preparation, chromatographic separation, and mass spectrometric analysis. The data analysis, however, often involves sophisticated software for peak picking, elemental composition determination, and structural elucidation based on the fragmentation patterns.
Immunological Assays for this compound Detection
Immunological assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used for the quantification of prostaglandins due to their high throughput and sensitivity. While a specific ELISA kit for this compound is not commercially available, the principle of competitive ELISA could be applied.
A competitive ELISA for this compound would involve:
Antibody Generation: The development of a specific antibody that recognizes this compound is the most critical step. This would likely involve conjugating the hapten (this compound) to a carrier protein to elicit an immune response in an animal model.
Assay Principle: In a competitive ELISA format, a known amount of enzyme-labeled this compound would compete with the unlabeled compound in the sample for binding to a limited number of specific antibody-coated wells. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.
The cross-reactivity of the antibody with the parent compound, PGF2α, and other related prostaglandins would need to be carefully evaluated to ensure the specificity of the assay.
Radioreceptor Binding Assays for Ligand-Receptor Interaction Quantification
Radioreceptor binding assays are a powerful tool for characterizing the interaction of a ligand, such as this compound, with its target receptor. These assays are crucial for determining the binding affinity (Ki) and selectivity of the compound for different prostaglandin receptors (e.g., FP, EP, DP, IP, and TP receptors).
The general procedure for a radioreceptor binding assay involves:
Receptor Preparation: Membranes from cells or tissues expressing the prostaglandin receptor of interest are prepared.
Radioligand: A radiolabeled ligand with known high affinity and specificity for the receptor (e.g., [³H]-PGF2α for the FP receptor) is used.
Competition Assay: The ability of unlabeled this compound to displace the radioligand from the receptor is measured. Increasing concentrations of the test compound are incubated with the receptor preparation and the radioligand.
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
By performing these assays with a panel of different prostaglandin receptors, a selectivity profile for this compound can be established.
Stereochemical and Isomeric Purity Assessment in Research Materials
Prostaglandin F2α has several chiral centers, leading to the possibility of multiple stereoisomers. The biological activity of prostaglandins is often highly dependent on their stereochemistry. Therefore, it is essential to assess the stereochemical and isomeric purity of research materials of this compound.
Methods for assessing stereochemical purity include:
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be used to separate enantiomers and diastereomers. The choice of the chiral column and the mobile phase is critical for achieving separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy, sometimes in the presence of a chiral solvating agent or a chiral derivatizing agent, can be used to differentiate between stereoisomers. The chemical shifts and coupling constants of specific protons can be indicative of the relative stereochemistry.
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the absolute configuration of the molecule, offering the most definitive assessment of stereochemistry.
Comparative Studies and Structure Activity Relationships of Prostaglandin F2α Diethyl Amide
Structure-Activity Relationship Studies with Prostaglandin (B15479496) F2α and its Diethyl Amide Analog
Prostaglandin F2α (PGF2α) is a naturally occurring lipid compound that exerts a wide range of physiological effects. Its structure, characterized by a 20-carbon skeleton containing a five-membered ring and two hydroxyl groups, is crucial for its biological function. A primary determinant of its activity is the carboxylic acid group at the C-1 position.
Prostaglandin F2α diethyl amide is a synthetic analog of PGF2α in which the terminal carboxylic acid has been chemically modified to a diethyl amide group (-CON(CH₂CH₃)₂). This seemingly subtle alteration has profound implications for the molecule's pharmacological profile.
A key aspect of the structure-activity relationship (SAR) for PGF2α amides revolves around the substitution at the C-1 amide nitrogen. Research has indicated that primary amides (-CONH₂) and N-monosubstituted amides (e.g., ethyl amide) can retain significant biological activity, often as potent and selective agonists at what are termed "prostamide" receptors, which are distinct from the classical prostaglandin FP receptor. However, di-substitution at the amide nitrogen, as is the case with the diethyl amide, has been shown to lead to a dramatic reduction in this prostamide activity.
This suggests that the presence of at least one hydrogen atom on the amide nitrogen is a critical structural feature for potent agonist activity in this class of compounds. The bulkier diethyl substitution likely introduces steric hindrance that prevents optimal binding to the prostamide receptor. Furthermore, unlike some N-monoalkyl amides, such as the N-ethyl amide which can be hydrolyzed back to the parent carboxylic acid (PGF2α) by corneal amidases, N,N-dialkyl amides like the diethyl amide are resistant to this enzymatic conversion. This indicates that any biological activity observed with this compound is likely intrinsic to the molecule itself, rather than it acting as a prodrug for PGF2α.
Comparison with Other Prostaglandin Amides and Esters
To understand the unique profile of this compound, it is essential to compare it with other C-1 modified PGF2α analogs, such as other amides and esters.
Prostaglandin Esters: Esters of PGF2α, such as the isopropyl ester, have been developed as prodrugs. These compounds are more lipophilic than the parent carboxylic acid, which can enhance their penetration through biological membranes like the cornea. Once in the target tissue, they are hydrolyzed by endogenous esterases to release the active PGF2α. Their activity is therefore directly attributable to their conversion to the parent compound.
Prostaglandin Amides (Prostamides): The pharmacology of prostaglandin amides, often referred to as prostamides, is notably distinct from that of PGF2α and its esters. This class of compounds, which includes naturally occurring substances like prostaglandin F2α ethanolamide, often exhibits a unique pharmacological profile, suggesting interaction with a different set of receptors.
N-Ethyl Amide: PGF2α ethyl amide is a monosubstituted amide that can act as a prodrug, being converted to PGF2α by corneal amidases, albeit at a slower rate than esters. caymanchem.com
N,N-Dimethyl Amide: In contrast to the agonist activity often seen with monosubstituted amides, PGF2α dimethyl amide has been characterized as a weak antagonist at the FP receptor. In functional assays using gerbil colon, it has been shown to inhibit the contractile effects of PGF2α. caymanchem.com
Ethanolamide (Prostamide F2α): This naturally occurring prostamide, derived from the endocannabinoid anandamide (B1667382), has a pharmacology that is largely independent of the FP receptor. nih.gov It is considered to act on a distinct "prostamide receptor."
The diethyl amide analog, being a di-substituted amide, aligns more closely with the dimethyl amide in terms of reduced agonist activity at prostamide receptors. Its resistance to hydrolysis distinguishes it from prodrug esters and the N-ethyl amide.
Below is a comparative table summarizing the general activities of these PGF2α derivatives.
| Compound | C-1 Modification | Receptor Activity Profile | Role of Metabolism |
| Prostaglandin F2α | Carboxylic Acid | Potent FP Receptor Agonist | Endogenous Ligand |
| PGF2α Isopropyl Ester | Isopropyl Ester | Prodrug for PGF2α | Hydrolyzed to active PGF2α |
| PGF2α Ethyl Amide | N-Ethyl Amide | Prostamide Agonist / Prodrug | Can be hydrolyzed to PGF2α |
| PGF2α Dimethyl Amide | N,N-Dimethyl Amide | Weak FP Receptor Antagonist | Intrinsically Active |
| PGF2α Diethyl Amide | N,N-Diethyl Amide | Markedly Reduced Prostamide Agonist Activity | Intrinsically Active (Resistant to Hydrolysis) |
| PGF2α Ethanolamide | N-Ethanol Amide | Potent Prostamide Receptor Agonist | Intrinsically Active |
Positional and Stereochemical Impact on Receptor Agonism and Antagonism
The three-dimensional structure of prostaglandin analogs is a critical determinant of their biological activity. Specific stereochemical configurations of the hydroxyl groups and the side chains are necessary for effective receptor binding and activation.
For the parent molecule, PGF2α, the natural stereochemistry, including the α-configuration of the hydroxyl groups at C-9 and C-11 and the S-configuration at C-15, is essential for high-affinity binding and potent agonism at the FP receptor.
While specific studies on the stereochemical requirements for this compound are limited, it can be inferred from the broader understanding of prostaglandin and prostamide SAR that the native stereochemistry of the PGF2α backbone is likely a prerequisite for any significant biological interaction, whether agonistic or antagonistic. Any deviation from the natural stereoisomeric form would be expected to further reduce its already limited activity. The diethyl amide modification at C-1 appears to be the dominant factor in reducing agonist potency, but this is predicated on the correct stereochemistry of the rest of the molecule.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
